molecular formula C13H9NO B12852786 10H-acridin-1-one CAS No. 5464-73-3

10H-acridin-1-one

Cat. No.: B12852786
CAS No.: 5464-73-3
M. Wt: 195.22 g/mol
InChI Key: XIVOUNPJCNJBPR-UHFFFAOYSA-N
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Description

10H-Acridin-1-one is a heterocyclic aromatic compound featuring a fused tricyclic structure with a ketone group at position 1. Its derivatives are widely studied for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. For example, 5-amino-1,3-dimethyl-9(10H)-acridinone (CAS: 893612-56-1) has a molecular formula of C₁₅H₁₄N₂O (MW: 238.28 g/mol) and is classified as a laboratory chemical with acute oral toxicity (H302) and skin/eye irritation hazards (H315, H319) . Substitutions on the acridinone core (e.g., halogens, methoxy, amino groups) modulate its physicochemical and biological properties.

Properties

CAS No.

5464-73-3

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

acridin-1-ol

InChI

InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8,15H

InChI Key

XIVOUNPJCNJBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 10H-Acridin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the condensation of 2-aminobenzophenone with formic acid .

Industrial Production Methods: In industrial settings, 10H-acridin-1-one is often produced via a multi-step process that includes the formation of intermediate compounds followed by cyclization and oxidation reactions. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 10H-Acridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Cancer Activity

10H-acridin-1-one derivatives have been extensively studied for their anti-cancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Acridine Derivatives as Anti-Tumor Agents : A review highlighted several acridine derivatives, including 10H-acridin-1-one, which have shown promising anti-tumor activity. For instance, compounds like LS-1-10 were noted for their dual function as DNA damaging agents and autophagy inhibitors, effectively reducing the viability of colon cancer cells in vitro and in vivo .
  • Mechanism of Action : The mechanism of action involves the induction of DNA damage and apoptosis through caspase-mediated pathways. For example, LS-1-10 demonstrated higher efficacy than conventional chemotherapeutics by inducing significant DNA damage in colon cancer cells .

Photodynamic Therapy

Photodynamic therapy (PDT) has emerged as a promising treatment modality for cancer, utilizing light-sensitive compounds to induce cytotoxic effects upon light activation.

Research Insights

  • Acridine-Based Photosensitizers : 10H-acridin-1-one derivatives have been explored as photosensitizers in PDT. Their ability to generate reactive oxygen species (ROS) upon light exposure makes them suitable candidates for enhancing the efficacy of PDT. Studies have shown that acridine derivatives can sensitize cells to light-induced damage, leading to increased apoptosis in cancer cells .

Materials Science Applications

Beyond biological applications, 10H-acridin-1-one has been investigated for its properties in material science.

Thermally Activated Delayed Fluorescence Materials

  • Novel Compound Development : Recent studies have focused on synthesizing acridin-9(10H)-one derivatives that exhibit thermally activated delayed fluorescence properties. These materials are being optimized for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient luminescence characteristics .

Summary of Biological Activities and Applications

The following table summarizes the biological activities associated with 10H-acridin-1-one and its derivatives:

Activity Description Reference
Anti-CancerInduces DNA damage and apoptosis; effective against various cancer cell lines
Autophagy InhibitionInhibits autophagic degradation; enhances anticancer efficacy
Photodynamic TherapyGenerates reactive oxygen species upon light activation
Material ScienceUsed in developing thermally activated delayed fluorescence materials

Mechanism of Action

The mechanism of action of 10H-acridin-1-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The planar structure of acridone allows it to insert between DNA base pairs, stabilizing the DNA-acridone complex and preventing the binding of essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Fluoro (2c) and chloro (2d, 2f) derivatives exhibit higher melting points (e.g., 294°C for 2c vs. 199°C for 2f), likely due to differences in halogen electronegativity and crystal packing .
  • Methoxy vs. Hydroxy Groups : 1-Hydroxy-3-methoxyacridin-9(10H)-one shows high structural similarity (Tanimoto = 0.8708) to 1-methoxy-10H-acridin-9-one, emphasizing the role of polar substituents in molecular recognition .
  • Amino Derivatives: 5-Amino-1,3-dimethylacridinone’s safety profile (H302, H315) contrasts with unsubstituted analogs, suggesting amino groups may enhance toxicity .

Physicochemical and Functional Comparisons

Spectral and Computational Data

  • NMR Shifts : Aromatic protons in 7-fluoro derivatives resonate at δ 7.2–8.1, while chloro analogs show downfield shifts due to electron-withdrawing effects .
  • LogP Values : Hydrophobicity varies with substituents; 1-hydroxyacridone (LogP = 2.39) is less lipophilic than its methoxy analog (LogP = 2.69) .

Biological Activity

10H-acridin-1-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article presents a comprehensive overview of the biological activity of 10H-acridin-1-one, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

10H-acridin-1-one belongs to the acridine family, characterized by a fused ring structure consisting of a benzene ring and a nitrogen-containing pyridine-like ring. Its molecular formula is C13H9N, with a molecular weight of approximately 195.22 g/mol. The planar structure of this compound facilitates its interaction with biological macromolecules, particularly nucleic acids, making it a candidate for further therapeutic development.

The biological activity of 10H-acridin-1-one is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA functions, leading to various cellular responses:

  • DNA Damage : The compound induces DNA damage, which can trigger apoptosis in cancer cells.
  • Inhibition of Autophagy : Recent studies have shown that derivatives like LS-1-10 inhibit autophagic degradation in cancer cells, enhancing their anticancer efficacy .
  • Cell Cycle Arrest : 10H-acridin-1-one has been observed to cause cell cycle arrest, particularly in the G1 phase, which can inhibit tumor growth .

Anticancer Activity

The anticancer potential of 10H-acridin-1-one has been explored extensively. Various studies have demonstrated its efficacy against different cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)5.3DNA intercalation and apoptosis
HeLa (Cervical)6.5Cell cycle arrest and oxidative stress
U937 (Leukemia)0.90HDAC inhibition and apoptosis

Case Studies

  • Study on LS-1-10 : A novel derivative of acridin-1-one was shown to reduce the viability of colon cancer cells more effectively than conventional chemotherapeutic agents like chloroquine (CQ). It was confirmed to induce DNA damage and activate caspase-mediated apoptosis in vitro and in vivo using xenograft models .
  • Acridine as an Anti-Tumor Agent : Research indicated that acridine derivatives can enhance phosphorylation of p53, leading to cell death in human lung adenocarcinoma cells. The study emphasized the role of oxidative stress in mediating these effects .
  • Kinetic Studies : Kinetic studies have illustrated the interaction dynamics between acridine derivatives and DNA, providing insights into their binding affinities and mechanisms of action .

Therapeutic Applications

Given its promising biological activity, 10H-acridin-1-one has potential applications in cancer therapy:

  • Combination Therapies : The compound could be used in combination with other anticancer agents to enhance therapeutic efficacy and reduce resistance.
  • Drug Development : Ongoing research aims to synthesize new derivatives with improved selectivity and reduced toxicity for clinical applications.

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